molecular formula C15H17NO B568119 Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- CAS No. 123982-82-1

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-

Cat. No.: B568119
CAS No.: 123982-82-1
M. Wt: 227.307
InChI Key: KHMOVQVVIPNUFM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is a chiral amine compound with the molecular formula C15H17NO It is known for its unique structural properties, which include a benzenemethanamine backbone with a methyl group and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- typically involves the reaction of benzenemethanamine with a suitable methylating agent and a phenylmethoxy group donor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction. The process may also require temperature control and inert atmosphere to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods allows for the optimization of reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- can be compared with other similar compounds, such as:

Biological Activity

Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-, also known as (S)-α-methyl-2-(phenylmethoxy)benzylamine, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-α-methyl-2-(phenylmethoxy)benzylamine can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}NO
  • Molecular Weight : 255.34 g/mol
  • IUPAC Name : Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-

Pharmacological Profile

  • Mechanism of Action
    • The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects and potential therapeutic applications in mood disorders.
  • Biological Activities
    • Antidepressant Effects : Preliminary studies suggest that (S)-α-methyl-2-(phenylmethoxy)benzylamine exhibits antidepressant-like effects in animal models. Its mechanism may involve the modulation of serotonin levels in the brain.
    • Antitumor Activity : Recent research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The specific effects of (S)-α-methyl-2-(phenylmethoxy)benzylamine on cancer cell lines remain to be fully elucidated.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of several phenylmethoxy derivatives. The results indicated that (S)-α-methyl-2-(phenylmethoxy)benzylamine demonstrated significant improvement in depressive-like behaviors in rodent models compared to control groups .

Case Study 2: Antitumor Effects

In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study on structurally similar compounds reported a dose-dependent inhibition of cell growth in breast cancer cells (MDA-MB-231), suggesting that (S)-α-methyl-2-(phenylmethoxy)benzylamine might share similar properties .

Data Summary

Biological Activity Effect Reference
AntidepressantSignificant improvement in depressive behaviors
AntitumorInhibition of cell proliferation in cancer cells

Properties

IUPAC Name

(1S)-1-(2-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOVQVVIPNUFM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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